![molecular formula C12H18N4 B2499569 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1293284-71-5](/img/structure/B2499569.png)
2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
The compound "2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole" has not been directly synthesized or characterized in the provided papers. However, related compounds and structural motifs have been studied, which can offer insights into the potential properties and reactivity of the compound . For instance, pyrimidines and their derivatives are widely recognized for their biological significance and presence in pharmaceuticals .
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been described, such as the efficient synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and its analogues from dimethyl malonate . This process could potentially be adapted for the synthesis of "2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole" by modifying the starting materials and reaction conditions to incorporate the octahydropyrrolo[3,4-c]pyrrole moiety.
Molecular Structure Analysis
The crystal structure of a related compound, 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, has been determined, revealing planar pyrido-pyrimidine moieties and stabilization through hydrogen bonding and π-π interactions . These findings suggest that "2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole" may also exhibit planarity in the pyrimidine region and could form similar stabilizing interactions.
Chemical Reactions Analysis
Electrophilic substitution reactions of pyrrolopyrimidines have been explored, indicating that certain positions on the pyrimidine ring are more reactive towards halogenation, aminomethylation, acylation, and azo coupling . This reactivity pattern could be relevant for the functionalization of "2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole" in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For example, novel polyimides containing pyridine moieties have been synthesized, showing good solubility, thermal stability, and mechanical properties . Although "2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole" is not a polyimide, the presence of a pyrimidine ring could impart certain desirable properties such as thermal stability. Additionally, the synthesis and biological evaluation of new pyrimidine-containing compounds as antimicrobial agents indicate potential biological activity , which could also be a property of the compound .
Scientific Research Applications
Complex Formation and Stability :
- A study by Erkin et al. (2017) found that fusion of 2-(4,6-dimethylpyrimidin-2-yl) derivatives with phenols leads to the formation of stable complexes. These complexes are notable for their stability at high temperatures.
Photophysical Properties and pH-Sensing Application :
- Research by Yan et al. (2017) focused on the design and synthesis of pyrimidine-phthalimide derivatives. These compounds showed solid-state fluorescence emission and potential as colorimetric pH sensors.
Antibacterial and Antifungal Activities :
- A study by Khan et al. (2015) screened new pyrimidine derivatives for their antibacterial and antifungal activities, finding significant activity against various bacteria and fungi.
Insecticidal and Antibacterial Potential :
- Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole derivatives and evaluated their insecticidal and antibacterial potential. The study highlighted their effectiveness against specific insects and microorganisms. Link to paper.
Antimicrobial Agents :
- A study by Aggarwal et al. (2013) synthesized and evaluated new pyrimidine derivatives as antimicrobial agents, showing effectiveness against various bacteria and yeasts.
Predicted Biological Activity of Pyrimidine Thiosulfonates :
- Monka et al. (2020) conducted a predicted screening of the biological activity of pyrimidine thiosulfonates, suggesting their potential as low-toxic substances with anticancer properties. Link to paper.
Synthesis and Characterization for Medicinal Applications :
- Leyva-Acuña et al. (2020) synthesized and characterized a novel compound involving 2-(4,6-dimethylpyrimidin-2-yl) derivatives, highlighting its potential in medicinal chemistry. Link to paper.
Fluorescence Binding with Bovine Serum Albumin :
- Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives, including 2-(4,6-dimethylpyrimidin-2-yl) derivatives, and investigated their interactions with bovine serum albumin using fluorescence and UV–vis spectral studies. Link to paper.
Safety And Hazards
properties
IUPAC Name |
5-(4,6-dimethylpyrimidin-2-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-8-3-9(2)15-12(14-8)16-6-10-4-13-5-11(10)7-16/h3,10-11,13H,4-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJBXDSNWFLUNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CNCC3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole |
Synthesis routes and methods I
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Synthesis routes and methods II
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